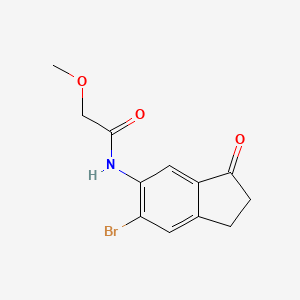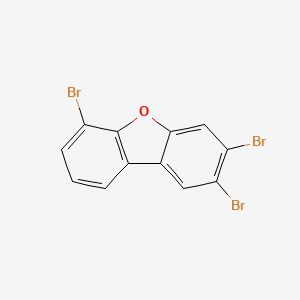
2,3,6-Tribromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. It is characterized by the presence of three bromine atoms at the 2, 3, and 6 positions on the dibenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid or carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms, yielding dibenzofuran.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-dibenzofuran derivatives, while oxidation can produce dibenzofuran-2,3,6-trione .
Applications De Recherche Scientifique
2,3,6-Tribromo-dibenzofuran has several scientific research applications:
Environmental Science: It is used as a model compound to study the behavior and fate of brominated aromatic compounds in the environment.
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Pharmacology: Research has shown potential biological activities, including anti-tumor and anti-viral properties, making it a candidate for drug development
Propriétés
Numéro CAS |
617707-51-4 |
|---|---|
Formule moléculaire |
C12H5Br3O |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
2,3,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-8-3-1-2-6-7-4-9(14)10(15)5-11(7)16-12(6)8/h1-5H |
Clé InChI |
PAKRZJMCSNHNFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=CC(=C(C=C23)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
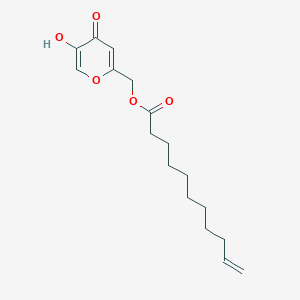
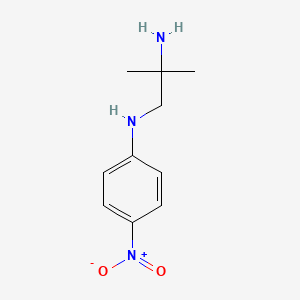

![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
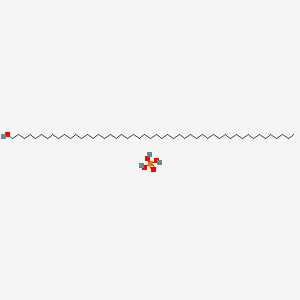

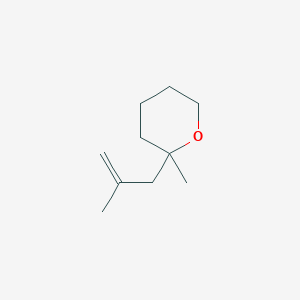

![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
